molecular formula C12H11NO4S B8341431 5-Acetylaminonaphthalene-1-sulfonic acid

5-Acetylaminonaphthalene-1-sulfonic acid

Cat. No.: B8341431
M. Wt: 265.29 g/mol
InChI Key: VGPCCJBOHQGWLW-UHFFFAOYSA-N
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Description

Fundamental Significance of Naphthalene (B1677914) Sulfonic Acid Derivatives in Organic Synthesis and Materials Science

Naphthalene sulfonic acid derivatives are a class of organic compounds that have found extensive utility in both organic synthesis and materials science. Their fundamental significance stems from the combination of the aromatic, rigid naphthalene core and the highly polar, acidic sulfonic acid group (-SO3H). This unique structure allows for a wide range of chemical modifications and applications.

In organic synthesis, these derivatives are invaluable as intermediates, particularly in the dye industry. wikipedia.org The sulfonic acid group enhances water solubility, a crucial property for the application of dyes in aqueous media. Furthermore, the naphthalene ring system can be readily functionalized with other groups, such as amino or hydroxyl groups, which serve as attachment points for chromophoric systems, leading to the creation of a vast array of azo dyes. wikipedia.orgwikipedia.org The specific positioning of the sulfonic acid and other substituents on the naphthalene rings allows for fine-tuning of the color, fastness, and other properties of the final dye molecule.

In the field of materials science, naphthalene sulfonic acid derivatives are utilized for their unique electronic and optical properties. ontosight.aiontosight.ai They can be incorporated into polymers to create materials with enhanced thermal stability and specific conductive or photoactive characteristics. ontosight.ai A significant application is their use as superplasticizers in concrete formulations. Alkylnaphthalene sulfonates, produced by the condensation of naphthalenesulfonates with formaldehyde, act as effective dispersants, improving the flowability and strength of concrete. wikipedia.orgatamanchemicals.com Their ability to adsorb onto particles and impart electrostatic repulsion is key to their function in preventing aggregation in various colloidal systems, including pigments and emulsions. atamanchemicals.com

Historical Development and Evolution of Research on Aminonaphthalene Sulfonic Acids

The history of aminonaphthalene sulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. nih.gov Following the discovery of mauveine by William Henry Perkin in 1856, a fervent search for new synthetic dyes began. Naphthalene, a readily available coal tar derivative, became a foundational starting material.

Chemists soon discovered that by introducing amino (-NH2) and sulfonic acid (-SO3H) groups onto the naphthalene nucleus, they could create water-soluble intermediates that were essential for producing azo dyes. wikipedia.org This led to the synthesis and naming of numerous isomers, many of which are still known by the names of the chemists who first investigated them. For instance, Per Teodor Cleve's work in the late 19th century led to the identification of several isomers now collectively known as Cleve's acids (e.g., 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid). wikipedia.org

Other key historical compounds include:

Naphthionic acid (1-aminonaphthalene-4-sulfonic acid), used to produce the dye Congo red. wikipedia.orgwikipedia.org

Laurent's acid (1-aminonaphthalene-5-sulfonic acid), the precursor to the subject of this article. wikipedia.org

Peri acid (1-aminonaphthalene-8-sulfonic acid), another important dye intermediate. wikipedia.org

Tobias acid (2-aminonaphthalene-1-sulfonic acid). wikipedia.orgnih.gov

Early research focused almost exclusively on the synthesis of these compounds and their application as dye precursors. The evolution of research has since expanded to explore their fluorescent properties, with some derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) becoming valuable fluorescent probes for studying protein structures. nih.govacs.org This shift reflects a broader trend in organic chemistry, where compounds initially developed for industrial applications are later investigated for more specialized roles in biochemical and materials research.

Scope and Research Focus on 5-Acetylaminonaphthalene-1-sulfonic Acid and Related Isomers

The primary research focus on this compound is centered on its role as a synthetic intermediate. As the acetylated form of 5-aminonaphthalene-1-sulfonic acid (Laurent's acid), its synthesis typically involves the acetylation of the amino group of the parent compound. This chemical modification is significant because the acetyl group (-COCH3) alters the electronic properties and reactivity of the amino group. It serves as a protecting group in multi-step syntheses, allowing other parts of the molecule to be modified without affecting the amino functionality. After the desired reactions are completed, the acetyl group can be removed to regenerate the amine.

Research on this compound is often comparative, studied alongside its various isomers to understand how the specific placement of the functional groups on the naphthalene ring influences the final properties of the molecules derived from them. For example, the properties of dyes synthesized from this compound would be compared to those derived from other isomers, such as acetylated Cleve's acids or Peri acid. These studies are crucial for the rational design of new dyes and functional materials with tailored characteristics.

While its precursor, 5-aminonaphthalene-1-sulfonic acid, has been investigated for its potential as a derivatizing agent, the acetylated form is primarily valued for its role in synthetic pathways. fishersci.ca The isomeric compound, 5-acetylaminonaphthalene-2-sulfonic acid, has been noted for its potential in biochemistry, including as an intermediate for biologically active molecules and as a fluorescent probe. ontosight.aiontosight.ai This suggests that further research into this compound could explore similar applications, investigating its fluorescence and potential biological interactions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H11NO4S
Molecular Weight 265.29 g/mol
IUPAC Name 5-acetamidonaphthalene-1-sulfonic acid
Synonyms N-(1-sulfo-5-naphthalenyl)acetamide
Appearance Solid (predicted)
Solubility Soluble in water (predicted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

5-acetamidonaphthalene-1-sulfonic acid

InChI

InChI=1S/C12H11NO4S/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12(10)18(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17)

InChI Key

VGPCCJBOHQGWLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Acetylaminonaphthalene 1 Sulfonic Acid

Established Synthetic Routes to Naphthalene (B1677914) Sulfonic Acid Isomers

The synthesis of substituted naphthalene sulfonic acids, including the target compound, can be approached through two primary strategies: direct sulfonation of a pre-functionalized naphthalene ring or a multi-step pathway involving the introduction of substituents in a specific sequence.

Direct Sulfonation Mechanisms of Naphthalene Derivatives

Direct sulfonation is a fundamental electrophilic aromatic substitution reaction. The sulfonation of naphthalene itself is a well-studied process where the regioselectivity is highly dependent on reaction conditions, particularly temperature. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. Conversely, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. This is because the sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can revert to naphthalene and then re-sulfonate at the more stable 2-position.

When a substituent is already present on the naphthalene ring, it directs the position of the incoming sulfonic acid group. An acetylamino group (-NHCOCH₃) is an ortho-, para-directing group. Therefore, in the direct sulfonation of N-acetyl-1-naphthylamine, the sulfonic acid group would be expected to substitute at the C4 (para) and C2 (ortho) positions. To obtain the 5-sulfonic acid isomer, a different synthetic strategy is required.

Multi-step Synthesis Strategies for Substituted Naphthalene Sulfonic Acids

A common and effective strategy for synthesizing 5-Acetylaminonaphthalene-1-sulfonic acid involves a multi-step process starting from naphthalene. This approach allows for precise control over the positioning of the functional groups. The key intermediate in this synthesis is 5-Amino-1-naphthalenesulfonic acid, also known as Laurent's acid.

The industrial synthesis of Laurent's acid typically follows these steps:

Sulfonation of Naphthalene: Naphthalene is first sulfonated with sulfuric acid at a low temperature to predominantly form naphthalene-1-sulfonic acid.

Nitration: The resulting naphthalene-1-sulfonic acid is then nitrated. The sulfonic acid group directs the incoming nitro group to the C5 and C8 positions.

Reduction: The mixture of nitronaphthalenesulfonic acids is then reduced, typically using iron and acid, to convert the nitro groups into amino groups. This results in a mixture of 5-amino-1-naphthalenesulfonic acid (Laurent's acid) and 8-amino-1-naphthalenesulfonic acid (Peri acid).

Separation: Laurent's acid and Peri acid can be separated based on the different solubilities of their salts.

Acetylation: Finally, 5-Amino-1-naphthalenesulfonic acid (Laurent's acid) is acetylated to yield the target compound, this compound. This is typically achieved by reacting Laurent's acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally carried out in an aqueous solution. To facilitate the reaction, the aminonaphthalenesulfonic acid is often dissolved by partial neutralization with an alkali, while keeping the solution slightly acidic.

StepReactantsKey Intermediate/Product
1Naphthalene, Sulfuric AcidNaphthalene-1-sulfonic acid
2Naphthalene-1-sulfonic acid, Nitrating agent5-Nitronaphthalene-1-sulfonic acid
35-Nitronaphthalene-1-sulfonic acid, Reducing agent (e.g., Fe/acid)5-Amino-1-naphthalenesulfonic acid (Laurent's acid)
45-Amino-1-naphthalenesulfonic acid, Acetylating agent (e.g., Acetic Anhydride)This compound

Mechanistic Investigations of Sulfonation and Amidation Reactions

The efficiency and selectivity of the synthesis of this compound are underpinned by the mechanisms of the key sulfonation and amidation (acetylation) reactions.

Theoretical and Experimental Elucidation of Reaction Mechanisms

Sulfonation: The sulfonation of aromatic compounds is an electrophilic aromatic substitution. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, which is present in concentrated sulfuric acid. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate influences the rate of reaction and the position of substitution.

Acetylation of Amines: The acetylation of the amino group in 5-Amino-1-naphthalenesulfonic acid is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate ion in the case of acetic anhydride) to form the amide. The reaction is often carried out under slightly acidic conditions to ensure the amino group is sufficiently nucleophilic. A plausible mechanism involves the lone pair of electrons on the nitrogen attacking the carbonyl group of acetic anhydride, leading to an adduct that eliminates acetic acid to yield the final acetylated product.

Regioselectivity and Stereoselectivity in the Synthesis of Naphthalene Sulfonic Acids

Regioselectivity is a critical aspect of naphthalene sulfonic acid synthesis. In the direct sulfonation of naphthalene, the formation of the 1- and 2-isomers is a classic example of kinetic versus thermodynamic control. researchgate.net The 1-position is more reactive due to the greater stability of the corresponding sigma complex, leading to faster formation (kinetic control). However, the 2-isomer is sterically less hindered and therefore more stable (thermodynamic control). researchgate.net

When substituents are present, they exert a strong directing influence. The acetylamino group is an activating, ortho-, para-directing group. If one were to sulfonate N-acetyl-1-naphthylamine, the sulfonic acid group would be directed to the 2- and 4-positions. The sulfonic acid group itself is a deactivating, meta-directing group. In the multi-step synthesis of Laurent's acid, the sulfonation of naphthalene-1-sulfonic acid during the nitration step leads to substitution at the 5- and 8-positions of the other ring, as the sulfonic acid group deactivates the ring to which it is attached.

Sustainable and Scalable Synthetic Approaches for this compound

Modern chemical synthesis places a strong emphasis on sustainability and scalability. For the production of this compound, several "green chemistry" principles can be applied.

One area of improvement is the use of safer and more environmentally benign solvents and catalysts. For the acetylation step, performing the reaction in water, as is common, is already a green approach. Further improvements could involve catalyst- and solvent-free conditions for acetylation, which have been explored for other amines.

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Microwave-assisted copper-catalyzed Ullmann coupling has been successfully used to synthesize derivatives of aminonaphthalenesulfonic acids, suggesting its potential applicability in related syntheses.

A particularly promising approach for the acetylation of aminosulfonic acids is solid-phase synthesis. This method can proceed with little to no solvent, and the product can often be isolated in a dry, powdery form, eliminating the need for extensive drying operations. This reduces waste and energy usage, making the process more sustainable and scalable. For instance, the acylation of aminosulfonic acids can be carried out in the solid phase with intensive agitation, leading to virtually quantitative yields.

Advanced Spectroscopic and Structural Characterization of 5 Acetylaminonaphthalene 1 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Acetylaminonaphthalene-1-sulfonic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment and the assessment of sample purity.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system are expected to appear as a series of multiplets in the aromatic region (typically between 7.0 and 9.0 ppm). The specific coupling patterns and chemical shifts of these six protons are dictated by their positions relative to the electron-withdrawing sulfonic acid group and the electron-donating acetylamino group. The proton of the amide (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. A distinct singlet, typically found in the range of 2.0-2.2 ppm, corresponds to the three protons of the acetyl methyl group (CH₃). The integration of these signals provides a quantitative measure of the relative number of protons, confirming the structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The molecule is expected to show 12 distinct signals for its 12 carbon atoms. The two carbons of the acetylamino group would include a signal for the carbonyl carbon (C=O) in the downfield region (around 170 ppm) and a signal for the methyl carbon (CH₃) in the upfield region. The ten carbons of the naphthalene ring would produce a set of signals in the aromatic region (approximately 110-145 ppm). The carbon atoms directly attached to the sulfonic acid and acetylamino groups (C1 and C5) would have their chemical shifts significantly influenced by these substituents. chemicalbook.commdpi.com The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Naphthalene-H7.0 - 9.0 (multiplets)110 - 145
NHVariable (broad singlet)-
COCH₃~2.1 (singlet)~24
COCH₃-~170

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are expected for the sulfonic acid group, including strong and broad O-H stretching vibrations around 3000 cm⁻¹ and characteristic S=O asymmetric and symmetric stretching bands, typically observed near 1350 cm⁻¹ and 1040 cm⁻¹, respectively. The C-S stretching vibration may be found around 692 cm⁻¹. researchgate.net The acetylamino group gives rise to several prominent peaks: an N-H stretching vibration around 3300 cm⁻¹, a strong C=O stretching (Amide I band) at approximately 1660-1680 cm⁻¹, and an N-H bending (Amide II band) near 1550 cm⁻¹. The aromatic naphthalene core is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. nist.govchemicalbook.com

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the naphthalene system often produce strong signals in the Raman spectrum. researchgate.net While FT-IR is highly sensitive to the polar S=O and C=O bonds, Raman spectroscopy can provide clearer details of the C-C and C-S skeletal vibrations. The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes. nih.govspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Sulfonic Acid (-SO₃H)O-H stretch~3000 (broad)Weak
S=O stretch~1350, ~1040Moderate
C-S stretch~700Moderate
Acetylamino (-NHCOCH₃)N-H stretch~3300Moderate
C=O stretch (Amide I)~1670Strong
N-H bend (Amide II)~1550Moderate
Naphthalene RingAromatic C-H stretch>3000Strong
Aromatic C=C stretch1400 - 1600Strong

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound, which are primarily governed by the π-electron system of the naphthalene chromophore.

The UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, which are typical for naphthalene derivatives. The acetylamino and sulfonic acid groups act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity compared to unsubstituted naphthalene. The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic ring system.

Many naphthalenesulfonic acid derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and the position of the emission maximum can be influenced by factors such as solvent polarity. For instance, related compounds like 8-anilinonaphthalene-1-sulfonic acid (ANS) are known for their environmentally sensitive fluorescence. sigmaaldrich.comacs.org This suggests that the photophysical properties of this compound could also be dependent on its local environment, making it a potential candidate for fluorescent probe applications.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₁NO₄S, corresponding to a monoisotopic mass of approximately 265.04 Da.

Using electrospray ionization (ESI), the compound can be observed as protonated [M+H]⁺ (m/z 266.05) or deprotonated [M-H]⁻ (m/z 264.03) ions in positive and negative ion modes, respectively. The formation of adducts, such as the sodium adduct [M+Na]⁺ (m/z 288.03), is also common. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio with high precision.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide further structural confirmation. Expected fragmentation pathways for this compound would likely involve the neutral loss of sulfur trioxide (SO₃, 80 Da) from the deprotonated molecule or the loss of the acetyl group (CH₂CO, 42 Da) and subsequent cleavages of the naphthalene ring.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms and molecules in the solid state. Single-crystal XRD analysis, when suitable crystals can be grown, provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation. It also reveals details of the crystal packing, including intermolecular interactions like hydrogen bonds involving the sulfonic acid and acetylamino groups.

Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples, providing information about the crystalline phases present, unit cell dimensions, and sample purity. The resulting diffraction pattern serves as a unique fingerprint for the crystalline form of the compound.

Surface-Sensitive Spectroscopic Techniques

To understand the behavior of this compound at interfaces, surface-sensitive spectroscopic techniques can be employed. While not standard for bulk characterization, these methods are invaluable for studying thin films or adsorbed layers of the material.

Surface-Enhanced Raman Spectroscopy (SERS) could provide vibrational information with significantly enhanced sensitivity for molecules adsorbed on nanostructured metal surfaces. This would be useful for studying the orientation and interaction of the molecule with a substrate. spectroscopyonline.com X-ray Photoelectron Spectroscopy (XPS) could also be utilized to determine the elemental composition and chemical states of the atoms on a surface where the compound is present.

Comprehensive Spectroscopic Characterization Protocols

A comprehensive protocol for the characterization of a new batch of this compound would involve a multi-technique approach to ensure identity, structure, and purity.

Initial Identification and Purity Check: Mass spectrometry (ESI-MS) would be used first to confirm the molecular weight. Subsequently, ¹H and ¹³C NMR spectroscopy would be performed to verify the detailed molecular structure and assess purity by identifying any unexpected signals.

Functional Group Confirmation: FT-IR spectroscopy would be employed to quickly confirm the presence of key functional groups, such as the sulfonic acid, amide, and aromatic rings.

Photophysical Profiling: UV-Vis and fluorescence spectroscopy would be used to determine the electronic absorption and emission properties of the compound, establishing its characteristic spectral profile.

Definitive Structural Elucidation: For an unambiguous determination of the three-dimensional structure and solid-state packing, efforts would be made to grow single crystals for X-ray diffraction analysis. If the sample is a powder, PXRD would be used to characterize its crystalline form.

This integrated approach, leveraging the strengths of each spectroscopic technique, ensures a thorough and reliable characterization of this compound.

Derivatization Strategies and Functional Group Transformations of 5 Acetylaminonaphthalene 1 Sulfonic Acid

Amide and Ester Derivatives: Synthesis and Characterization

The presence of both an acetylamino group and a sulfonic acid group on the naphthalene (B1677914) scaffold allows for the synthesis of a diverse range of amide and ester derivatives. These transformations can target either the sulfonic acid moiety to produce sulfonamides and sulfonate esters or the acetylamino group, which can be modified following hydrolysis.

Sulfonamide and Sulfonate Ester Synthesis:

The sulfonic acid group is the primary site for forming sulfonamide and sulfonate ester linkages. The typical synthetic route involves the initial conversion of the sulfonic acid to a more reactive sulfonyl chloride. This is commonly achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 5-acetylaminonaphthalene-1-sulfonyl chloride is a versatile intermediate that readily reacts with a wide array of nucleophiles.

Sulfonamides: Reaction of the sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for creating compounds with a range of biological activities. sphinxsai.com

Sulfonate Esters: Esterification is achieved by reacting the sulfonyl chloride with alcohols or phenols. nih.gov This process can be catalyzed by a base to neutralize the HCl generated during the reaction. nih.gov Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions. nih.gov

Modification of the Acetylamino Group:

The acetylamino group can also be a target for derivatization. Hydrolysis of the amide bond, typically under acidic or basic conditions, yields 5-aminonaphthalene-1-sulfonic acid (a key dye intermediate also known as Laurent's acid). This primary amine can then be acylated with various acyl chlorides or carboxylic anhydrides to introduce different amide functionalities, thereby modulating the molecule's electronic and steric properties.

The characterization of these newly synthesized derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to confirm the molecular structure, while Infrared (IR) spectroscopy helps identify the characteristic functional groups (e.g., S=O stretches in sulfonamides and sulfonate esters, C=O stretch in amides). Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition.

Derivative Type Synthetic Precursor Reagent General Product Structure
Sulfonamide5-Acetylaminonaphthalene-1-sulfonyl chloridePrimary/Secondary Amine (R¹R²NH)
Sulfonate Ester5-Acetylaminonaphthalene-1-sulfonyl chlorideAlcohol/Phenol (R³OH)
N-Acyl Amide5-Aminonaphthalene-1-sulfonic acidAcyl Chloride/Anhydride (B1165640) (R⁴COCl)

Chemical Modifications of the Naphthalene Ring System

The naphthalene ring of 5-acetylaminonaphthalene-1-sulfonic acid is an aromatic system that can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the acetylamino group and the sulfonic acid group.

Activating and Directing Effects: The acetylamino group (-NHCOCH₃) is an activating, ortho, para-directing group. It increases the electron density of the naphthalene ring, particularly at positions 2, 4, and 7.

Deactivating and Directing Effects: The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group. It withdraws electron density from the ring, making substitution more difficult. Relative to its position at C1, its meta positions are C3 and C8, as well as the more distant C6.

The interplay of these two groups governs the position of incoming electrophiles. The powerful activating effect of the acetylamino group typically dominates, directing substitution to the available ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the C2 and C4 positions. Further substitution might occur on the second ring, influenced by both groups.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of another sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the presence of the deactivating sulfonic acid group.

Nucleophilic aromatic substitution (SNAr) is less common for this electron-rich system unless a strong electron-withdrawing group (like a nitro group) is first introduced onto the ring. nih.gov

Reaction Typical Reagents Expected Major Substitution Position(s)
BrominationBr₂ / FeBr₃C2, C4
NitrationHNO₃ / H₂SO₄C2, C4
SulfonationSO₃ / H₂SO₄C2, C4

Coupling Reactions for the Construction of Advanced Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular structures. tcichemicals.com To utilize this compound in these reactions, it must first be functionalized to introduce a suitable reaction handle, typically a halide (e.g., bromine or iodine) or a triflate group.

This functionalization can be achieved via electrophilic halogenation of the naphthalene ring, as described in the previous section, to yield, for example, 2-bromo-5-acetylaminonaphthalene-1-sulfonic acid. This halogenated derivative can then serve as a substrate in various coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. tcichemicals.commdpi.com This is a highly versatile method for creating biaryl structures or attaching alkyl or vinyl groups. mdpi.com

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, effectively vinylating the naphthalene core. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. This allows for the introduction of diverse amino functionalities onto the naphthalene ring system.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to introduce an alkynyl substituent.

These coupling reactions significantly expand the synthetic possibilities, allowing the this compound scaffold to be integrated into larger, more complex molecules such as conjugated polymers, dendrimers, or pharmacologically active compounds. ekb.eg

Development of Polymerizable Monomers Incorporating this compound Moieties

The unique properties of the this compound unit, such as its hydrophilicity and potential for fluorescence, make it an attractive component for functional polymers. To create polymerizable monomers, a reactive group capable of undergoing polymerization (e.g., a vinyl, acrylic, or styrenic group) must be incorporated into the molecule. basf.compolysciences.com

Several strategies can be employed to synthesize such monomers:

Modification of the Amino Group: The acetyl group can be removed to liberate the primary amine. This amine can then be reacted with acryloyl chloride or methacryloyl chloride to form an acrylamide (B121943) or methacrylamide (B166291) monomer, respectively. This approach is analogous to the synthesis of other functional monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). wikipedia.orgatamanchemicals.com

Derivatization via Coupling Reactions: A polymerizable group can be attached to the naphthalene ring using the cross-coupling reactions described previously. For instance, a Suzuki coupling with 4-vinylphenylboronic acid could introduce a styrenic moiety. Similarly, a Heck coupling with ethylene (B1197577) could introduce a vinyl group.

Esterification of the Sulfonic Acid: The sulfonic acid could potentially be esterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a sulfonate ester monomer.

Once synthesized, these monomers can undergo polymerization, often via free-radical polymerization techniques, to produce homopolymers or be copolymerized with other monomers (e.g., styrene, acrylates) to tailor the final properties of the material. researchgate.netrepositorioinstitucional.mx Polymers incorporating the this compound moiety could find applications in areas such as water treatment, specialty coatings, adhesives, and as fluorescent probes or tags in biological systems. atamanchemicals.com

Monomer Type Synthetic Strategy Polymerizable Group
AcrylamideDeacetylation followed by reaction with acryloyl chloride
StyrenicHalogenation of the ring followed by Suzuki coupling
Sulfonate EsterReaction of sulfonyl chloride with a hydroxyl-functionalized monomer

Research in Advanced Materials Incorporating Naphthalene Sulfonic Acid Derivatives

Sulfonated Polymers and Copolymers for Ion Exchange and Proton Conduction

The integration of naphthalene (B1677914) sulfonic acid derivatives into polymer backbones has led to the creation of high-performance membranes for ion exchange and proton conduction, particularly for applications in fuel cells. Researchers have focused on developing alternatives to perfluorinated membranes like Nafion, seeking materials with comparable proton conductivity but with improved thermal stability and reduced fuel crossover.

Sulfonated polyimides (SPIs) derived from naphthalene-based monomers, such as 1,4,5,8-naphthalene tetracarboxylic dianhydride (NTDA), have been extensively studied. These polymers exhibit excellent mechanical strength, thermal stability, and chemical resistance. By incorporating sulfonated diamine monomers, sulfonic acid groups (-SO₃H) are introduced into the polymer structure, creating pathways for proton transport. The ion exchange capacity (IEC) and proton conductivity of these membranes are directly related to the degree of sulfonation. For instance, SPI membranes based on NTDA have demonstrated high proton conductivities, sometimes comparable to or exceeding that of Nafion 117, especially at high humidity levels.

Another class of materials includes multi-block copolymers consisting of sulfonated poly(p-phenylene) hydrophilic blocks and naphthalene-containing poly(arylene ether ketone) hydrophobic blocks. The rigid naphthalene units enhance the mechanical toughness and tensile strength of the resulting membranes. These materials exhibit a well-defined microphase separation between the hydrophilic and hydrophobic domains, which facilitates the formation of efficient proton transport channels. Research has shown that such membranes can achieve high IEC values (over 2.4 meq g⁻¹) and superior proton selectivity compared to commercial membranes, making them promising for proton exchange membrane water electrolysis (PEMWE).

Table 1: Properties of Naphthalene-Based Sulfonated Polymer Membranes

Polymer System Ion Exchange Capacity (IEC) (meq g⁻¹) Proton Conductivity (S cm⁻¹) Application Highlight
NTDA-based Sulfonated Polyimide (SPI) 1.450 - 1.485 0.016 - 0.046 (at 30 °C) Potential for fuel cell membranes with good hydrolytic stability.
Sulfonated Naphthalene Dianhydride/m-BAPS Copolymer ~2.0 Equivalent to Nafion at 30 °C in water Showed good film-forming properties but lower hydrolytic stability.

Design and Fabrication of Functionalized Nanomaterials

The unique properties of naphthalene sulfonic acid derivatives are also being harnessed to create functionalized nanomaterials for catalysis, sensing, and energy applications. By anchoring these molecules onto the surface of nanomaterials like graphene oxide (GO), researchers can tailor the surface chemistry and introduce new functionalities.

One notable area of research is the functionalization of GO with naphthalene sulfonate molecules to create novel proton-conducting nanomaterials. In one approach, GO is treated with naphthalene sulfonate (NS) to introduce sulfonic acid groups onto the GO framework. This process enhances the material's ion exchange capacity and proton conductivity. These functionalized GO membranes (NSGO) have been investigated as potential electrolytes for proton exchange membrane fuel cells (PEMFCs). Characterization has shown that the sulfonation is effective, leading to a significant improvement in proton exchange capabilities compared to unfunctionalized GO.

In a different application, 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been used to functionalize graphene oxide (GO-ANSA). This creates a highly efficient and reusable solid acid nanocatalyst. The resulting material has demonstrated high catalytic activity for the synthesis of various organic compounds under environmentally friendly conditions. The functionalization process leverages the amine group to form a stable link with the GO surface, while the sulfonic acid group provides the catalytic activity. The stability and reusability of such nanocatalysts are key advantages, with studies showing consistent performance over multiple reaction cycles.

Development of Hydrogels and Scaffolds for Advanced Applications

Naphthalene sulfonic acid derivatives are being explored for their role in the formation of advanced hydrogels and scaffolds, particularly for biomedical applications like drug delivery. The ability of these molecules to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes them excellent candidates for building self-assembling supramolecular structures.

Certain sulfonated naphthalene compounds, such as 1,3,6-Naphthalenetrisulfonic Acid, are studied for their capacity to form supramolecular hydrogels. These hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. Their potential in the pharmaceutical industry is significant, as they can be designed to encapsulate therapeutic agents and control their release. The specific properties of the sulfonated naphthalene derivative used can influence the formulation and performance of the hydrogel, affecting its drug-loading capacity and release profile.

In a related area, while not always sulfonated, naphthalene-appended molecules are used to create hydrogelators. For example, conjugates of (naphthalen-2-yloxy)acetic acid and dipeptides have been shown to be highly efficient molecular hydrogelators. These molecules self-assemble in water to form helical nanofibers, creating a stable hydrogel network at very low concentrations. Such materials are being investigated for their biocompatibility and potential use in tissue engineering and regenerative medicine. Another study demonstrated that introducing a naphthalene group into a β-1,3-glucan polymer created a nanogel capable of carrying hydrophobic anti-cancer drugs for targeted delivery to immunocytes.

Composites and Hybrid Materials: Integration of Sulfonated Naphthalene Compounds

The integration of sulfonated naphthalene compounds and their polymers into larger composite or hybrid structures is a key strategy for developing materials with enhanced, synergistic properties. These compounds can act as functional additives, reinforcing agents, or key components in a blended matrix.

In the construction industry, poly naphthalene sulfonate (PNS) is widely used as a superplasticizer in concrete and grout mixtures. home.blogmdpi.com As a chemical admixture, it adsorbs onto cement particles, dispersing them and reducing the amount of water needed to achieve desired workability. home.blog This results in concrete with higher compressive strength, increased durability, and improved resistance to environmental degradation. home.blog The integration of this polymer into the inorganic cementitious matrix is a prime example of a large-scale application for a sulfonated naphthalene-based hybrid material.

In more advanced applications, sulfonated naphthalene-based polymers are blended with other polymers to create high-performance composite membranes. For instance, side-chain-type sulfonated poly(arylene ether ketone) containing naphthalene (SNPAEK) has been blended with Nafion. The resulting composite membranes exhibit enhanced properties compared to Nafion alone, including higher ion exchange capacities, improved proton conductivity, and reduced methanol crossover. These enhancements are crucial for improving the efficiency and performance of direct methanol fuel cells (DMFCs).

Furthermore, organometallic complexes involving naphthalene sulfonic acid derivatives have been used as additives in polymer composites. Tin-naphthalene sulfonic acid complexes, for example, have been synthesized and incorporated into poly(vinyl chloride) (PVC) films. These complexes act as effective photostabilizers, protecting the PVC matrix from degradation upon exposure to ultraviolet light and improving the material's lifespan.

Table 2: Mentioned Compound Names

Compound Name Abbreviation / Synonym
5-Acetylaminonaphthalene-1-sulfonic acid -
1,4,5,8-naphthalene tetracarboxylic dianhydride NTDA
Poly Naphthalene Sulfonate PNS
Sulfonated Naphthalene-Formaldehyde Condensates SNF
4-amino-3-hydroxynaphthalene-1-sulfonic acid -
N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid Bes
1,3,6-Naphthalenetrisulfonic Acid -
(Naphthalen-2-yloxy)acetic acid -

Despite extensive research, there is a notable scarcity of publicly available scientific literature and detailed research findings specifically focused on the chemical compound “this compound” in the context of fluorescent probe development and biomolecular interaction studies. The majority of available information pertains to related, more commonly studied naphthalene sulfonic acid derivatives, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS) and 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS).

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on “this compound.” The principles and methodologies described in the provided outline are well-established for the broader class of naphthalene-based fluorescent probes; however, their specific application and the detailed characteristics of the 5-acetylamino derivative are not sufficiently documented in accessible sources.

To generate the requested article, specific data on the structure-fluorescence relationships, fluorophore modification strategies, mechanisms of fluorescent sensing, specificity, sensitivity, and advanced imaging applications of “this compound” would be required. Without such dedicated research, any attempt to create the content would necessitate extrapolation from other compounds, thereby violating the explicit instructions to focus solely on the specified chemical.

Therefore, this article cannot be generated at this time due to the lack of specific scientific data for "this compound."

Investigations of Biomolecular Interactions and Fluorescent Probe Development Based on Naphthalene Sulfonic Acids

Development of Novel Naphthalene (B1677914) Sulfonic Acid Fluorescent Tags

The development of novel fluorescent tags is a cornerstone of advancements in the study of biomolecular interactions. Naphthalene sulfonic acid derivatives have emerged as a significant class of fluorescent probes due to their environmentally sensitive fluorescence characteristics. These compounds often exhibit weak fluorescence in aqueous solutions, which is significantly enhanced upon binding to hydrophobic regions of biomolecules such as proteins. This property makes them valuable tools for investigating conformational changes, ligand binding, and the assembly of biological macromolecules.

While the broader family of naphthalene sulfonic acids has been explored for these applications, specific research into the development of 5-Acetylaminonaphthalene-1-sulfonic acid as a fluorescent tag is not extensively documented in publicly available scientific literature. Much of the research in this area has concentrated on other derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS) and 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS), which have been widely used as fluorescent molecular probes. wikipedia.orgnih.gov These compounds are known to bind to the hydrophobic pockets of proteins, leading to a change in their fluorescent properties that can be used to monitor protein folding and ligand binding. nih.gov

The general strategy for developing novel naphthalene sulfonic acid-based fluorescent tags involves the chemical modification of the naphthalene core to tune its photophysical and binding properties. The synthesis of such probes often involves creating derivatives with varied substituents to alter their quantum yields, absorption and emission maxima, and binding affinities for specific biomolecular targets. For instance, microwave-assisted copper-catalyzed Ullmann coupling has been utilized to synthesize derivatives of 8-anilino-1-naphthalenesulfonic acid with diverse spectral properties. nih.gov

Future research could focus on the synthesis and characterization of This compound and its derivatives as fluorescent probes. Such investigations would need to establish key parameters, which are currently unavailable for this specific compound in the context of a fluorescent tag.

Table of Key Parameters for an Ideal Fluorescent Tag (Hypothetical for this compound):

PropertyDescription
Excitation Wavelength (λex) The wavelength of light that the molecule absorbs to enter an excited state. This should ideally be in a range that minimizes background fluorescence from biological samples.
Emission Wavelength (λem) The wavelength of light emitted by the molecule as it returns to the ground state. A large Stokes shift (difference between λex and λem) is desirable to reduce signal overlap.
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A high quantum yield is indicative of a bright fluorescent probe.
Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state. This can be sensitive to the local environment.
Binding Affinity (Kd) The dissociation constant for the interaction between the fluorescent tag and its target biomolecule. A lower Kd indicates a stronger binding interaction.

Without dedicated research, the potential of This compound as a novel fluorescent tag remains theoretical.

Advanced Analytical Methodologies and Quantitative Research for 5 Acetylaminonaphthalene 1 Sulfonic Acid

Chromatographic Separation Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of naphthalene (B1677914) sulfonic acids due to its high resolution and sensitivity.

Method Development for Purity and Isomer Analysis

The development of robust chromatographic methods is essential for assessing the purity of 5-Acetylaminonaphthalene-1-sulfonic acid and for resolving it from its isomers. Reversed-phase HPLC is a commonly employed technique for the separation of naphthalene sulfonates. The retention of these highly polar compounds can be manipulated by adjusting the mobile phase composition, including the use of ion-pairing reagents. For instance, the addition of an aliphatic sulfonate as a paired ion can enhance the separation of closely related isomers.

The choice of stationary phase also plays a critical role. While C18 columns are widely used, alternative phases can offer different selectivities. The development of a stability-indicating HPLC method is crucial for identifying and quantifying degradation products that may arise under various stress conditions, such as changes in pH and temperature. Such methods are vital in quality control to ensure the integrity of the compound. nih.gov

Thin-layer chromatography (TLC) combined with flame ionization detection has also been utilized for the purity assessment of related N-acyl aminonaphthalene disulphonic acid derivatives. nih.gov This approach offers a simpler and more rapid screening method compared to HPLC.

A significant challenge in method development is the simultaneous separation of multiple isomers. The optimization of mobile phase pH, organic modifier concentration, and the type and concentration of the ion-pairing reagent are critical parameters that need to be systematically investigated to achieve baseline separation.

Detection and Quantification Protocols

Sensitive and reliable detection and quantification are paramount for the analysis of this compound. Fluorescence and ultraviolet-visible (UV-Vis) detectors are commonly coupled with HPLC systems for this purpose. Naphthalene sulfonates are inherently fluorescent, which allows for highly sensitive and selective detection.

A procedure for the simultaneous determination of various naphthalene sulfonates has been developed using ion-pair HPLC with fluorescence detection. researchgate.net This method can achieve method quantification limits in the range of 0.05 to 0.4 µg/L. researchgate.net The protocol often involves solid-phase extraction (SPE) to pre-concentrate the analytes from complex matrices and remove potential interferences.

The following table summarizes typical chromatographic conditions used for the analysis of naphthalene sulfonates:

ParameterCondition
Column ODS-AQ, Luna C18(2), Luna PFP(2), Varian Pursuit XR-s C18
Mobile Phase Eluent A: 100% water; Eluent B: water–methanol (50:50, v/v). Both eluents contain 5 mM TBAB, 4 g/L disodium (B8443419) sulphate, and 40 mL/L 37% hydrochloric acid.
Flow Rate 0.25 mL/min
Injection Volume 25 µL
Column Temperature 35°C
Detection Fluorescence Detector, UV-visible Detector

This data is based on a method for the analysis of various naphthalene sulfonates and provides a starting point for the analysis of this compound. researchgate.net

Spectrophotometric and Fluorometric Analytical Methods

Spectrophotometric and fluorometric methods offer alternative or complementary approaches to chromatographic techniques for the analysis of this compound.

UV-Visible spectrophotometry can be used for the quantitative determination of highly conjugated organic compounds. The absorbance of a solution containing the analyte is measured at a specific wavelength, which corresponds to its maximum absorption.

Electrochemical Characterization and Sensing Applications

Electrochemical methods provide a powerful tool for investigating the redox behavior of this compound and for developing electrochemical sensors. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and rotating disk electrode (RDE) voltammetry can be used to characterize the electrochemical properties of the compound. mdpi.com

Studies on the electrochemical behavior of a structurally similar compound, 8-(3-acetylimino-6-methyl-2,4-dioxopyran)-1-aminonaphthalene, have demonstrated that these molecules can be electropolymerized to form stable and electroactive films on electrode surfaces. electrochemsci.org The electrochemical response of these polymer films can be influenced by factors such as pH and the presence of surfactants. electrochemsci.org

The development of electrochemical sensors based on modified electrodes offers a promising avenue for the sensitive and selective detection of naphthalene sulfonic acids. For example, a polymer film of a naphthalene sulfonic acid derivative has been used to modify a glassy carbon electrode for the determination of caffeine. researchgate.net This suggests that a sensor based on a polymer of this compound could be developed for the detection of other analytes. Furthermore, electrochemical biosensors have been designed for the detection of naphthalene in water, indicating the potential for developing similar sensors for its sulfonic acid derivatives. researchgate.net

Development of Novel Analytical Platforms for Naphthalene Sulfonic Acid Detection

The quest for more selective, sensitive, and rapid analytical methods has driven the development of novel analytical platforms. A particularly promising approach for the detection of naphthalene sulfonic acids is the use of molecularly imprinted polymers (MIPs).

MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. nih.gov For the analysis of naphthalene sulfonic acids, a MIP can be synthesized using a naphthalene sulfonic acid derivative as the template. This creates cavities in the polymer matrix that can selectively rebind the target analyte or structurally related compounds.

Computational and Theoretical Chemistry Studies of 5 Acetylaminonaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations: Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov Methods such as the B3LYP functional combined with basis sets like 6-311G+(d,p) are commonly employed to optimize molecular structures and compute various electronic properties. researchgate.netnih.gov

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 5-acetylaminonaphthalene-1-sulfonic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Illustrative Data: Optimized Geometric Parameters

ParameterAtoms InvolvedCalculated Value
Bond LengthC(5)-N~1.40 Å
Bond LengthN-C(acetyl)~1.37 Å
Bond LengthC(acetyl)=O~1.24 Å
Bond LengthC(1)-S~1.80 Å
Bond AngleC(5)-N-C(acetyl)~125°
Dihedral AngleC(6)-C(5)-N-C(acetyl)Variable (defines conformation)

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate electrons. A higher EHOMO value suggests a better electron donor. The energy of the LUMO (ELUMO) is related to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the distribution of HOMO and LUMO across the naphthalene (B1677914) ring system and the substituent groups determines the most likely sites for electrophilic and nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Energies

ParameterCalculated Value (eV)Implication
EHOMO-6.5Electron-donating capability
ELUMO-1.2Electron-accepting capability
Energy Gap (ΔE)5.3Chemical stability and reactivity

Quantum chemical calculations can simulate various types of spectra, providing a theoretical basis for interpreting experimental data. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* or π→π* transitions within the naphthalene system. nih.gov

Similarly, calculations of vibrational frequencies can generate theoretical Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular functional groups, such as the C=O of the acetyl group or the S=O bonds of the sulfonic acid group. nih.gov

Molecular Dynamics Simulations: Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, providing insights into its dynamic properties, intermolecular interactions, and the influence of its environment. A molecular dynamics study of a structurally similar compound, 4-acetylamino-5-hydroxynaphthalene-2,7-disulfonic acid, highlights the utility of this approach in understanding how such molecules interact with biological targets like proteins. ekb.eg

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces on each atom are calculated using a force field (e.g., AMBER), and the equations of motion are solved to track the positions and velocities of the atoms over time. This allows for the analysis of how this compound interacts with surrounding water molecules (solvation effects) and how it might bind to a receptor. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize a ligand-protein complex. ekb.eg

Reaction Pathway Analysis: Transition State and Mechanism Elucidation

Computational chemistry can be employed to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energy of these stationary points on the potential energy surface, a reaction profile can be constructed.

For reactions involving this compound, such as its synthesis or degradation, these calculations can elucidate the step-by-step mechanism. The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and predicting potential side products.

In Silico Approaches for Ligand Design and Binding Prediction

In silico techniques are central to modern drug discovery and materials science. Molecular docking is a primary method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein.

For this compound, docking simulations would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the strength of the interaction (binding energy). The results can identify the most probable binding mode and the specific amino acid residues involved in the interaction.

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. These computational approaches allow for the rapid screening of derivatives of this compound to identify modifications that could enhance binding affinity or specificity, guiding the design of new, more potent molecules.

Emerging Research Directions and Future Perspectives on 5 Acetylaminonaphthalene 1 Sulfonic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel chemical compounds, including derivatives of 5-Acetylaminonaphthalene-1-sulfonic acid. These computational tools can significantly accelerate the identification of new molecules with desired properties, optimize synthetic routes, and predict biological activities, thereby reducing the time and cost associated with traditional research and development. ulster.ac.uknih.gov

Machine learning algorithms, particularly deep learning models, can be trained on large datasets of chemical structures and their associated properties. ulster.ac.uk For instance, a model could be developed to predict the fluorescent properties, such as quantum yield and emission spectra, of new this compound derivatives. By learning from existing data, these models can identify complex structure-property relationships that may not be apparent to human researchers. nih.gov This predictive capability allows for the in-silico screening of vast virtual libraries of compounds, prioritizing the synthesis of only the most promising candidates.

Furthermore, AI can be employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives. nih.gov This is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. By identifying potential issues early in the discovery process, researchers can focus their efforts on compounds with a higher likelihood of success.

The application of AI and ML in the context of this compound can be envisioned in several key areas:

Generative Models for Novel Structures: AI models can be designed to generate entirely new chemical structures with a high probability of exhibiting desired characteristics.

Predictive Modeling for Physicochemical Properties: Machine learning can forecast properties like solubility, stability, and lipophilicity for unsynthesized derivatives.

Biological Activity Prediction: AI algorithms can screen for potential biological targets and predict the efficacy of new compounds.

AI/ML Application AreaPotential Impact on this compound Research
Virtual Screening Rapidly identifies promising derivatives from large virtual libraries for synthesis and testing.
Property Prediction Forecasts key physicochemical and biological properties, reducing the need for extensive experiments.
Synthesis Planning Suggests optimal and sustainable synthetic routes for target derivatives.
De Novo Drug Design Generates novel molecular structures with desired therapeutic profiles.

Sustainable Synthesis and Circular Economy Principles in Naphthalene (B1677914) Chemistry

The principles of sustainable synthesis and the circular economy are increasingly being applied to the chemical industry to minimize environmental impact and enhance resource efficiency. In the context of naphthalene chemistry, and specifically the synthesis of this compound and its derivatives, these principles offer a roadmap for greener and more economically viable production processes.

Sustainable or "green" chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include:

Use of Renewable Feedstocks: Exploring bio-based sources for the naphthalene core or for the reagents used in its functionalization.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste.

The circular economy is a broader concept that aims to eliminate waste and promote the continual use of resources. In naphthalene chemistry, this could involve:

Waste as a Resource: Viewing byproducts from the synthesis of this compound not as waste, but as potential feedstocks for other chemical processes.

Designing for Degradability: Creating derivatives that are designed to break down into non-harmful substances at the end of their lifecycle.

Recycling and Reuse: Developing methods to recover and reuse solvents, catalysts, and unreacted starting materials.

By integrating these principles, the environmental footprint of producing and using this compound and its derivatives can be significantly reduced, leading to more sustainable chemical manufacturing.

Sustainability PrincipleApplication in this compound Synthesis
Renewable Feedstocks Investigating bio-derived precursors for the naphthalene scaffold.
Atom Economy Optimizing reaction pathways to minimize the formation of byproducts.
Energy Efficiency Developing synthetic methods that proceed under milder reaction conditions.
Catalysis Employing reusable catalysts to improve reaction selectivity and reduce waste.
Circular Economy Designing processes where waste streams are valorized into new products.

High-Throughput Experimentation and Combinatorial Chemistry for Derivative Libraries

High-throughput experimentation (HTE) and combinatorial chemistry are powerful tools for accelerating the discovery of new materials and molecules. These approaches are highly applicable to the systematic exploration of derivatives of this compound to create large and diverse chemical libraries.

Combinatorial chemistry involves the synthesis of a large number of different but structurally related molecules in a systematic way. This can be achieved by reacting a set of starting materials (building blocks) in all possible combinations. For this compound, this could involve modifying the acetylamino group, the sulfonic acid group, or substituting at various positions on the naphthalene ring.

High-throughput experimentation allows for the rapid testing of these newly synthesized compounds for specific properties. This is achieved by running a large number of experiments in parallel, often on a miniaturized scale. The combination of combinatorial synthesis and HTE can dramatically increase the pace of discovery.

The process for creating and screening a derivative library of this compound would typically involve:

Library Design: Computational tools can be used to design a virtual library of derivatives with a wide range of physicochemical properties.

Combinatorial Synthesis: Automated synthesis platforms can be used to produce the designed library of compounds.

High-Throughput Screening: The synthesized compounds are then rapidly screened for desired activities, such as fluorescence, enzyme inhibition, or antimicrobial properties.

Data Analysis: The large datasets generated from HTS are analyzed to identify "hits" – compounds that exhibit the desired activity.

This approach allows for a more comprehensive exploration of the chemical space around this compound, increasing the probability of discovering derivatives with enhanced or entirely new functionalities.

HTE/Combinatorial Chemistry StageDescription
Library Design In-silico design of a diverse set of this compound derivatives.
Parallel Synthesis Automated synthesis of the designed library members in a multi-well plate format.
Rapid Screening High-speed testing of the library for specific biological or material properties.
Hit Identification Analysis of screening data to identify lead compounds for further development.

Novel Applications in Optoelectronics and Advanced Sensing Technologies

The inherent fluorescent properties of the naphthalene sulfonic acid scaffold suggest that this compound and its derivatives are promising candidates for novel applications in optoelectronics and advanced sensing technologies. Compounds in this family are known to exhibit environmentally sensitive fluorescence, meaning their light-emitting properties can change in response to their local environment. nih.govwikipedia.org

In the field of advanced sensing, this solvatochromic behavior can be harnessed to create highly sensitive fluorescent probes. For example, a derivative of this compound could be designed to bind to a specific analyte, such as a metal ion, a protein, or a particular pH range. wikipedia.org Upon binding, a change in the local environment of the fluorophore would lead to a detectable change in its fluorescence, such as an increase or decrease in intensity, or a shift in the emission wavelength. Such probes could have applications in medical diagnostics, environmental monitoring, and cellular imaging. The related compound, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), is a well-known fluorescent donor used in FRET-based probes. aatbio.com

In optoelectronics, fluorescent organic molecules are key components in devices such as organic light-emitting diodes (OLEDs). The development of new fluorescent materials with high quantum yields and tunable emission colors is an active area of research. By systematically modifying the structure of this compound, it may be possible to tune its photophysical properties to meet the specific requirements for use in optoelectronic devices. For instance, introducing electron-donating or electron-withdrawing groups onto the naphthalene ring can significantly alter the absorption and emission spectra of the molecule. nih.gov

The potential for these applications is supported by the known properties of related aminonaphthalene sulfonic acids, which are used as fluorescent probes and dye intermediates. nih.govontosight.ai Further research into the photophysical properties of this compound and the synthesis of a library of its derivatives could unlock new and valuable applications in these high-technology fields.

Potential Application AreaUnderlying Principle
Chemical Sensors Changes in fluorescence upon binding to a target analyte.
Biosensors Detection of biological molecules through specific interactions that alter fluorescent properties. wikipedia.org
Environmental Monitoring Probes for detecting pollutants or changes in environmental conditions (e.g., pH, polarity).
Organic Light-Emitting Diodes (OLEDs) Use as an emissive layer or dopant in the fabrication of optoelectronic devices.

Q & A

Q. What are the optimal synthetic routes for preparing 5-acetylaminonaphthalene-1-sulfonic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential sulfonation, nitration, amination, and acetylation steps. For example:

  • Sulfonation : Naphthalene is sulfonated at the 1-position using concentrated sulfuric acid under controlled temperature (e.g., 40–60°C) to form 1-naphthalenesulfonic acid .
  • Nitration : Introduction of a nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) yields 5-nitro-1-naphthalenesulfonic acid .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (Na₂S/NaHCO₃) converts the nitro group to an amine, forming 5-amino-1-naphthalenesulfonic acid .
  • Acetylation : The amino group is acetylated using acetic anhydride or acetyl chloride in aqueous alkaline conditions (e.g., NaHCO₃) at 80°C for 30 minutes to form the final product .
    Key Considerations : Excess sulfonation can lead to polysubstitution, while incomplete nitration reduces intermediate purity. Acetylation efficiency depends on pH and temperature control.

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

  • Purification : Recrystallization from hot water or ethanol removes unreacted intermediates. Column chromatography (silica gel, eluent: methanol/chloroform) is effective for isolating polar derivatives .
  • Analytical Techniques :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% target peak area) .
    • NMR : ¹H NMR (D₂O) confirms acetyl group presence (δ ~2.1 ppm, singlet for CH₃) and aromatic proton patterns .
    • FTIR : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (S=O stretch) validate functional groups .
      Challenges : Sulfonic acid groups can cause peak broadening in NMR; deuterated solvents (e.g., DMSO-d₆) improve resolution .

Advanced Research Questions

Q. How does the acetyl group in this compound influence its reactivity in substitution reactions?

The acetyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the less deactivated positions (e.g., 4- or 8-positions of the naphthalene ring). For example:

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at the 4-position, forming 4-bromo-5-acetylaminonaphthalene-1-sulfonic acid.
  • Sulfonation : Further sulfonation at the 8-position is possible under vigorous conditions (fuming H₂SO₄, 120°C), but steric hindrance from the acetyl group may limit yields .
    Mechanistic Insight : Computational studies (DFT) show that the acetyl group reduces electron density at the 5-position, making adjacent carbons more susceptible to electrophiles .

Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?

  • Storage Conditions : Store in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent oxidation and hydrolysis .
  • Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free amine from deacetylation).
  • Additives : Antioxidants (e.g., BHT) at 0.1% w/w can suppress radical-mediated decomposition .
    Caution : Exposure to moisture accelerates hydrolysis of the acetyl group, regenerating 5-amino-1-naphthalenesulfonic acid .

Q. How can computational modeling predict the solubility and reactivity of this compound in aqueous systems?

  • Solubility Prediction : COSMO-RS simulations estimate aqueous solubility based on charge distribution and hydrogen-bonding capacity. The compound’s trisulfonic derivatives show higher solubility (>500 g/L) due to enhanced polarity .
  • Reactivity Studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states for sulfonic acid group dissociation (pKa ~1.5) and acetyl group hydrolysis (activation energy ~25 kcal/mol) .
    Applications : These models guide solvent selection for reactions (e.g., aqueous vs. DMF) and predict stability under varying pH conditions.

Q. What role does this compound play in synthesizing azo dyes, and how does its structure enhance dye performance?

  • Azo Coupling : The amino group (after deacetylation) reacts with diazonium salts to form azo linkages, critical for chromophore development. For example, coupling with benzenediazonium chloride yields a red dye (λmax ~520 nm) .
  • Performance Advantages : The sulfonic acid group improves water solubility, enabling dye application on cellulose fibers without mordants. The acetyl group stabilizes the amine during storage, preventing premature diazotization .

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